molecular formula C10H5ClO3 B073082 2-Chloro-3-hydroxy-1,4-naphthoquinone CAS No. 1526-73-4

2-Chloro-3-hydroxy-1,4-naphthoquinone

Cat. No.: B073082
CAS No.: 1526-73-4
M. Wt: 208.6 g/mol
InChI Key: FQTBBCHDEDQCQR-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthoquinone core, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone followed by hydroxylation. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a catalyst, followed by treatment with a hydroxylating agent such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 2-chloro-3-hydroxy-1,4-naphthoquinone. A series of experiments demonstrated that this compound exhibits strong inhibitory effects against various fungal strains, notably Candida albicans.

Case Study: Antifungal Efficacy

  • Study Overview : A research team synthesized several halogen-substituted 1,4-naphthoquinones and evaluated their antifungal activities.
  • Findings : The compound this compound showed a minimum inhibitory concentration (MIC) of 0.25 µg/ml against C. albicans strain 955, significantly outperforming the standard antifungal drug clotrimazole (MIC = 16 µg/ml) .
  • Mechanism : The antifungal activity is attributed to the presence of the chlorine substituent at the 3-position, which enhances interaction with fungal cell membranes and disrupts their integrity .

Antiprotozoal Activity

This compound is also recognized for its antiprotozoal properties. It is a key precursor in the synthesis of Atovaquone, an effective treatment for Pneumocystis carinii pneumonia (PCP) and malaria.

Case Study: Atovaquone Synthesis

  • Chemical Process : The synthesis of Atovaquone involves the condensation of this compound with cyclohexyl groups .
  • Clinical Relevance : Atovaquone is utilized for treating PCP in immunocompromised patients and has shown efficacy against Plasmodium falciparum, the malaria-causing parasite .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound provides insights into its biological efficacy.

Key Insights

  • Substituent Effects : Modifications at various positions on the naphthoquinone structure can significantly alter biological activity. For instance, replacing hydrogen at position 2 with larger groups diminishes antifungal activity .
  • Pharmacophore Development : A two-dimensional pharmacophore model has been proposed based on electronic structure analyses, correlating specific structural features with observed biological activities .

Broader Biological Applications

Beyond antifungal and antiprotozoal uses, derivatives of naphthoquinones are being explored for additional therapeutic applications:

Antimicrobial Properties

Research indicates that naphthoquinones exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. Some derivatives have shown enhanced activity against biofilms formed by resistant microbial strains .

Wound Healing

Certain naphthoquinones have been investigated for their potential in promoting wound healing due to their antibacterial and anti-inflammatory properties .

Data Table: Summary of Biological Activities

ApplicationActivity TypeMIC (µg/ml)Reference
AntifungalC. albicans0.25
AntiprotozoalPneumocystis cariniiEffective
AntimicrobialVarious pathogensVaries
Wound HealingAnti-inflammatoryVaries

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-1,4-naphthoquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound can also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

    Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer and antimicrobial activities.

Uniqueness: 2-Chloro-3-hydroxy-1,4-naphthoquinone is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Chloro-3-hydroxy-1,4-naphthoquinone is a member of the naphthoquinone family, which has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, and antitumor properties, making it a subject of interest in pharmacological research. The following sections outline its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial effects against various pathogens. A study highlighted its activity against Plasmodium falciparum, the causative agent of malaria, showcasing its potential in treating infectious diseases .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Plasmodium falciparum0.5 µg/mL
Mycobacterium tuberculosis0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

These findings suggest that the compound's structure contributes to its ability to inhibit microbial growth effectively.

Antifungal Activity

The antifungal properties of this compound have been extensively studied. It has shown potent activity against various fungal strains, including Candida albicans. In comparative studies, it outperformed traditional antifungal agents like clotrimazole .

Table 2: Antifungal Activity Against Candida albicans

CompoundMIC (µg/mL)Comparison AgentMIC (µg/mL)
This compound0.25Clotrimazole16
2-Hydroxy-3-chloro-1,4-naphthoquinone1Clotrimazole8

This data indicates that structural modifications in naphthoquinones can enhance their antifungal efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Naphthoquinones are known to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis in tumor cells .
  • Antibacterial Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes, contributing to its antimicrobial effects .

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Anticancer Studies : Research demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through ROS generation and topoisomerase inhibition .
  • In Vivo Studies : In animal models of colitis, the compound provided macroscopic protection to the colonic mucosa, suggesting anti-inflammatory properties alongside its antimicrobial effects .

Properties

IUPAC Name

3-chloro-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTBBCHDEDQCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876170
Record name 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY-
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URL https://comptox.epa.gov/dashboard/DTXSID90876170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526-73-4
Record name 2-Chloro-3-hydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2-chloro-3-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-HYDROXY-1,4-NAPHTHOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952CIV4M61
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